![molecular formula C14H15NO3S B2945570 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide CAS No. 2034238-23-6](/img/structure/B2945570.png)
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide” is a complex organic molecule that contains furan, thiophene, and carboxamide functional groups . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound but contains a sulfur atom instead of oxygen . Carboxamide is a functional group consisting of a carbonyl (C=O) and amine (NH2) group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The furan and thiophene rings are aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan, thiophene, and carboxamide groups. These groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and condensation reactions .Scientific Research Applications
Organic Synthesis Applications
The transformations of N-substituted benzamides and analogs, including cyclopropanecarboxamides with furan and thiophene moieties, under Camps cyclization conditions, demonstrate their utility in organic synthesis. These transformations lead to the formation of various heteroaromatic compounds, showcasing the versatility of these compounds in synthesizing complex molecules (Mochalov et al., 2016).
Dye-Sensitized Solar Cells
Phenothiazine derivatives with furan and thiophene linkers have been synthesized and applied in dye-sensitized solar cells (DSSCs). These compounds, particularly those with furan linkers, have shown to improve the solar energy-to-electricity conversion efficiency, highlighting their potential in enhancing the performance of renewable energy technologies (Se Hun Kim et al., 2011).
Enzymatic Synthesis of Biobased Polyesters
The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has led to the creation of novel biobased furan polyesters. These materials, synthesized using Candida antarctica Lipase B, exhibit desirable physical properties and offer a sustainable alternative to conventional petrochemical-based polymers (Jiang et al., 2014).
Antimicrobial Activity
Furan-carboxamide derivatives have been explored for their antimicrobial properties, particularly against lethal H5N1 influenza A viruses. These studies have provided insights into the structure-activity relationships necessary for anti-influenza activity, presenting these compounds as potential antiviral agents (Yongshi et al., 2017).
Future Directions
The future research directions for this compound could be vast, given the wide range of biological activities associated with furan and thiophene-containing compounds . It could be explored for potential therapeutic applications, or used as a building block in the synthesis of more complex molecules.
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-13(10-3-4-10)15-9-14(17,11-5-6-18-8-11)12-2-1-7-19-12/h1-2,5-8,10,17H,3-4,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZSIXNCIISPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.